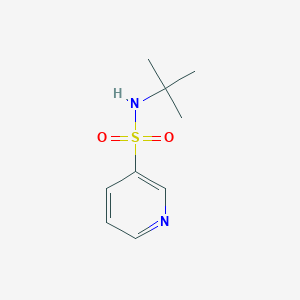

N-(tert-Butyl)pyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for N Tert Butyl Pyridine 3 Sulfonamide and Its Derivatives

Advanced Synthetic Routes for N-(tert-Butyl)pyridine-3-sulfonamide Analogs

The demand for scalable and efficient production of pyridine (B92270) sulfonamides has led to the development of advanced synthetic routes, with a significant emphasis on continuous flow technologies. These methods offer advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control.

Multistep Continuous Flow Processes for Scalable Production

The three-key-step continuous flow synthesis involves:

Magnesium-Halogen Exchange: Formation of a pyridyl Grignard reagent.

Sulfonylation: Reaction with sulfuryl chloride to form the corresponding pyridinesulfonyl chloride.

Amidation: Reaction with tert-butylamine (B42293) to yield the final product.

This integrated flow system allows for the production of kilograms of the desired product with high purity. researchgate.net

The initial step in the continuous flow synthesis involves a bromine-magnesium exchange reaction. Starting from a di-substituted pyridine, such as 3,5-dibromopyridine (B18299), a Grignard reagent is formed. This is a crucial transformation for creating a nucleophilic center on the pyridine ring, enabling the subsequent introduction of the sulfonyl group. The use of reagents like isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl) is common for this purpose, facilitating the exchange under mild conditions. researchgate.netdoaj.org

Table 1: Comparison of Batch vs. Flow for the Synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide

| Parameter | Batch Process | Continuous Flow Process |

| Starting Material | 3,5-dibromopyridine | 3,5-dibromopyridine |

| Overall Yield | Decreased on scale-up (initially 70% on 169 mmol scale) | 63% (on 397 mol scale) |

| Purity (HPLC) | Lower, with multiple byproducts | 98.1% |

| Key Challenge | Generation of multiple metallated species, messy reactions | Requires specialized equipment and process optimization |

This data is based on the synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, a close analog of the target compound. researchgate.net

The pyridyl Grignard reagent generated in the first step is then reacted in-line with sulfuryl chloride (SO₂Cl₂). This reaction leads to the formation of the corresponding pyridine-3-sulfonyl chloride intermediate. The ability to perform this step in a continuous flow setup is advantageous as it allows for precise temperature control and immediate use of the often-unstable sulfonyl chloride intermediate in the next step. researchgate.net

Conventional Batch Synthesis Approaches

While continuous flow offers significant advantages, conventional batch synthesis remains a widely used method for preparing pyridine sulfonamides on a laboratory scale. These methods often involve the reaction of a pre-formed pyridine-3-sulfonyl chloride with an appropriate amine.

One common batch approach involves the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) via a Sandmeyer-type reaction, followed by reaction with an amine. researchgate.net Another strategy is the direct reaction of a substituted aminopyridine with a benzenesulfonyl chloride in a suitable solvent like dichloromethane. eurjchem.com These batch processes, while often straightforward to set up in a lab, can present challenges in scalability and may result in lower yields and purity compared to optimized flow processes, particularly for more complex substrates. researchgate.neteurjchem.com

For example, a one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved with a 93.3% yield by reacting benzenesulfonyl chloride with 3-aminopyridine in the presence of aqueous sodium carbonate. researchgate.net

Targeted Chemical Modifications and Scaffold Diversification

The this compound scaffold is a versatile platform for further chemical modification to generate libraries of analogs for structure-activity relationship (SAR) studies. Diversification can be achieved by introducing substituents at various positions on the pyridine ring or by modifying the sulfonamide moiety.

A significant focus has been on the derivatization at the 4-position of the pyridine ring. Starting from 4-chloropyridine-3-sulfonamide (B47618), a variety of substituents can be introduced via nucleophilic aromatic substitution. This has been demonstrated by reacting the 4-chloro derivative with various nucleophiles, including amines, thiols, and azides, to produce a diverse range of 4-substituted pyridine-3-sulfonamides. mdpi.comnih.gov For instance, the reaction with sodium azide (B81097) followed by a "click" CuAAC reaction with various alkynes has been used to synthesize a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com

Furthermore, the primary sulfonamide group (or a deprotected secondary sulfonamide) can be modified. For example, reaction with aryl isocyanates can yield N-carbamoyl-pyridine-3-sulfonamides. nih.gov These modifications allow for the exploration of a wider chemical space and the fine-tuning of the physicochemical and biological properties of the parent compound.

Table 2: Examples of Scaffold Diversification of Pyridine-3-Sulfonamides

| Starting Material | Reagent(s) | Modification Type | Resulting Scaffold |

| 4-Chloropyridine-3-sulfonamide | Sodium azide, then various alkynes | Substitution at C4 | 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com |

| 4-Chloropyridine-3-sulfonamide | Various piperazines | Substitution at C4 | 4-(Piperazin-1-yl)pyridine-3-sulfonamide nih.gov |

| 4-Substituted pyridine-3-sulfonamide (B1584339) | Aryl isocyanates | Modification of sulfonamide | N-(Arylcarbamoyl)-4-substituted-pyridine-3-sulfonamide nih.gov |

This targeted diversification is instrumental in the development of novel compounds with tailored properties for various applications.

Functionalization of the Pyridine Ring

The pyridine ring's electronic nature, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity towards various chemical transformations. rsc.orgquimicaorganica.org This inherent property makes it less reactive towards electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic substitution and directed C-H functionalization. quimicaorganica.orgyoutube.com

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally challenging. The nitrogen atom deactivates the ring towards electrophilic attack, necessitating forceful reaction conditions, such as high temperatures. quimicaorganica.orgyoutube.com When these reactions do proceed, substitution occurs predominantly at the 3- and 5-positions, as the intermediates for substitution at these positions are more stable. quimicaorganica.orgpearson.com

For instance, the direct sulfonation of pyridine to yield pyridine-3-sulfonic acid requires a high temperature of 300°C and results in a low yield. youtube.com Similarly, Friedel-Crafts alkylation and acylation reactions are typically not viable because the Lewis acid catalysts used in these reactions coordinate with the basic nitrogen atom of the pyridine ring, further deactivating it. quimicaorganica.org To overcome this low reactivity, the pyridine ring can be activated by forming a pyridine N-oxide. This modification increases the electron density of the ring, facilitating electrophilic substitution. youtube.com

| Reaction | Conditions | Major Product | Yield | Reference |

| Sulfonation | H₂SO₄, 300°C | Pyridine-3-sulfonic acid | Low | youtube.com |

| Nitration | HNO₃/H₂SO₄, 300°C, 24h | 3-Nitropyridine | Very Low | youtube.com |

Nucleophilic Aromatic Substitution Reactions at Specific Positions

The electron-deficient character of the pyridine ring makes it amenable to nucleophilic aromatic substitution (SNA_r_), particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comnih.gov Attack at these positions generates a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, making it more stable than the intermediate formed from attack at the 3-position. stackexchange.comvaia.com

This reactivity is exploited in the synthesis of various derivatives. For example, 4-chloropyridine-3-sulfonamide serves as a versatile precursor for introducing a wide array of substituents at the 4-position through reactions with different nucleophiles. nih.govnih.gov A notable example is the reaction with sodium azide in a DMF/water mixture to produce 4-azidopyridine-3-sulfonamide. nih.gov Similarly, halopyridines with leaving groups at the 2- or 4-positions readily undergo displacement by nucleophiles like sodium methoxide. youtube.com The classic Chichibabin reaction, which introduces an amino group at the 2-position using potassium amide, further illustrates the propensity of the pyridine ring for nucleophilic attack. youtube.com

| Starting Material | Reagent | Product | Position of Substitution | Reference |

| 4-Chloropyridine-3-sulfonamide | NaN₃ | 4-Azidopyridine-3-sulfonamide | 4 | nih.gov |

| 2-Chloropyridine | NaOMe | 2-Methoxypyridine | 2 | youtube.com |

| 4-Chloropyridine | NaOMe | 4-Methoxypyridine | 4 | youtube.com |

| Pyridine | KNH₂ | 2-Aminopyridine | 2 | youtube.com |

Directed C-H Functionalization and Nitration Chemistry

Direct C-H functionalization has emerged as a powerful strategy for modifying pyridine rings, circumventing the need for pre-installed leaving groups. rsc.orgslideshare.net The sulfonamide group itself can function as a directing group, guiding the functionalization to specific C-H bonds. acs.org For example, palladium-catalyzed reactions have been developed for the meta-C-H arylation and alkylation of benzylsulfonamides. nih.gov

A significant advancement in functionalizing pyridine sulfonamides is the development of a robust, multistep continuous-flow process to manufacture 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide. thieme-connect.comthieme-connect.com This process starts from 3,5-dibromopyridine and involves a key halogen-metal exchange step, delivering the product in good yield and high purity on a large scale. thieme-connect.comthieme-connect.com

Nitration of the pyridine ring is notoriously difficult under standard electrophilic conditions. youtube.com However, methodologies utilizing tert-butyl nitrite (B80452) have been reported for the chemoselective nitration of aromatic sulfonamides. rsc.orgnih.gov This approach is efficient and demonstrates a high degree of functional group tolerance, providing a milder alternative to traditional nitrating agents. nih.govresearchgate.net

Modifications at the Sulfonamide Nitrogen Moiety

The sulfonamide functional group (SO₂NH) is another key site for synthetic elaboration, allowing for the introduction of various substituents on the nitrogen atom through reactions like alkylation and acylation.

Alkylation and Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced by alkyl or acyl groups. acs.org N-alkylation of sulfonamides can be achieved using various methods. One approach involves the use of alcohols as alkylating agents in the presence of a manganese catalyst via a "borrowing hydrogen" strategy. acs.org This method is effective for a wide range of aryl and alkyl sulfonamides. acs.org Another catalyst-free method involves the thermal alkylation of sulfonamides with trichloroacetimidates. nih.gov

N-acylation is a common transformation for sulfonamides, traditionally carried out using reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. semanticscholar.org A more modern and efficient method employs N-acylbenzotriazoles as neutral coupling reagents. semanticscholar.orgsemanticscholar.org This reaction proceeds in the presence of a base like sodium hydride to afford N-acylsulfonamides in high yields. semanticscholar.org

| Reaction | Reagents | Product Type | Reference |

| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst | N-Alkyl sulfonamide | acs.org |

| N-Alkylation | Trichloroacetimidate, Toluene (reflux) | N-Alkyl sulfonamide | nih.gov |

| N-Acylation | Acid chloride/anhydride, Base | N-Acyl sulfonamide | semanticscholar.org |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl sulfonamide | semanticscholar.orgsemanticscholar.org |

Synthesis of N-Substituted Carbamoyl (B1232498) Derivatives

N-substituted carbamoyl derivatives, particularly sulfonylureas, represent an important class of sulfonamide derivatives. These compounds are readily synthesized from primary sulfonamides. acs.org The most common method involves the reaction of a sulfonamide with an appropriate isocyanate. nih.govacs.org

For example, a series of 4-substituted-N-(phenylcarbamoyl)pyridine-3-sulfonamides were prepared by treating the corresponding 4-substituted pyridine-3-sulfonamides with various aryl isocyanates. nih.gov The reaction is typically conducted in a dry solvent like acetone (B3395972) with a base such as anhydrous potassium carbonate. This initially forms an intermediate potassium salt, which upon acidification with a dilute acid, yields the desired N-carbamoyl derivative in moderate to good yields. nih.gov

Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the construction of sulfonamide bonds. These methodologies aim to overcome the limitations of traditional approaches by utilizing milder reaction conditions, more readily available starting materials, and innovative catalytic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Pyridine Sulfonamide Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of complex molecules, including derivatives of pyridine sulfonamides. nih.gov This reaction facilitates the formation of a stable 1,2,3-triazole ring by covalently linking a terminal alkyne with an azide. nih.gov This methodology allows for the introduction of diverse functionalities onto a pyridine sulfonamide scaffold.

The synthesis of these derivatives typically involves a multi-step process. Initially, a pyridine sulfonamide core is functionalized with either an azide or an alkyne group. Subsequently, this functionalized intermediate is reacted with a corresponding alkyne or azide-containing molecule in the presence of a copper(I) catalyst. mdpi.com The versatility of this approach is demonstrated by the wide array of azides and alkynes that can be employed, including those bearing lipid chains, sugar moieties, and other complex molecular architectures. mdpi.com

Recent studies have demonstrated the synthesis of fluorescent molecular probes based on Safirinium fluorophores functionalized with alkyne or azide groups. These probes can then undergo CuAAC reactions to form triazole derivatives, highlighting the utility of this method in creating molecules for biological imaging. mdpi.com The reaction conditions for CuAAC are generally mild, often proceeding at room temperature or with gentle heating, and can be accelerated using microwave irradiation. nih.gov

| Catalyst/Ligand System | Reactants | Solvent | Conditions | Product Type | Reference |

| CuSO₄ / AMTC Ligand | Safirinium-based alkyne probe, Organic azide | Dichloromethane:water | 30 °C, overnight | 1,2,3-Triazole derivative | mdpi.com |

| Copper(II) sulfate (B86663) / Sodium ascorbate | Aryl halide, Sodium azide, Terminal alkyne | Various | Elevated temperature / Microwave | 1,4-Disubstituted 1,2,3-triazole | nih.gov |

Table showing representative conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles. nih.govorganic-chemistry.orgmdpi.com This technology has been successfully applied to the synthesis of various sulfonamides, including those derived from pyridine. ekb.eg

One notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need for the corresponding sulfonyl chlorides. organic-chemistry.org This process utilizes 2,4,6-trichloro- nih.govrsc.orgwhiterose.ac.uk-triazine (TCT) as an activating agent and is performed in two microwave-irradiated steps, demonstrating broad substrate scope and high yields. organic-chemistry.org

Furthermore, microwave irradiation has been effectively used in the synthesis of N-aryl sulfonamides through palladium-catalyzed N-arylation of sulfonamides with aryl chlorides. researchgate.net This method allows for rapid reaction times, typically around 10 minutes, at elevated temperatures. researchgate.net The application of microwave technology has also been extended to the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, which are valuable intermediates in asymmetric synthesis. This solvent-free approach, using titanium tetraethoxide, offers significant environmental and economic benefits. organic-chemistry.org

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Sulfonic acid/amine | 2,4,6-trichloro- nih.govrsc.orgwhiterose.ac.uk-triazine (TCT), NaOH | Microwave, 50-80°C, 10-20 min | Sulfonamide | organic-chemistry.org |

| Sulfonamide, Aryl chloride | Palladium catalyst | Microwave, 180-200°C, 10 min | N-aryl sulfonamide | researchgate.net |

| Carbonyl compound, (R)-2-methylpropane-2-sulfinamide | Titanium tetraethoxide | Microwave, solvent-free, 10-60 min | N-(tert-butylsulfinyl)imine | organic-chemistry.org |

| Ethyl β-aminocrotonate, Alkynone | None | Microwave, 170°C, 20 min | Trisubstituted pyridine | youngin.com |

Table illustrating various microwave-assisted synthetic protocols for sulfonamides and related compounds.

Oxidative Coupling Reactions in Sulfonamide Formation

Oxidative coupling reactions represent a modern and efficient strategy for the synthesis of sulfonamides, directly coupling amines with sulfur-containing compounds. nih.govrsc.org These methods often employ environmentally benign oxidants and catalytic systems, providing an alternative to traditional multi-step procedures. thieme-connect.comnih.gov

A significant advancement in this area is the electrochemical oxidative coupling of thiols and amines. nih.govacs.orgwhiterose.ac.ukcapes.gov.brnih.gov This method is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in as little as five minutes. nih.govacs.orgwhiterose.ac.ukcapes.gov.brnih.gov The reaction proceeds through the formation of a disulfide intermediate from the thiol, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. nih.govacs.org This electrochemical approach exhibits a broad substrate scope, including the successful functionalization of amino acids without racemization. nih.govacs.org

Copper-catalyzed oxidative coupling reactions have also been developed for sulfonamide synthesis. thieme-connect.com These reactions can utilize various sulfur sources, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in combination with boronic acids and amines. thieme-connect.comnih.gov Other approaches involve the use of hypervalent iodine reagents to facilitate the coupling of thiols with ammonia (B1221849) to form N-unsubstituted sulfonamides. rsc.org The mechanism of these oxidative couplings often involves the generation of radical intermediates, such as thiyl and amino radicals, which then combine to form the S-N bond. rsc.org

| Reactants | Catalyst/Oxidant | Key Features | Product | Reference |

| Thiol, Amine | Electricity | No sacrificial reagents, rapid (5 min) | Sulfonamide | nih.govacs.org |

| Aryl boronic acid, Amine, DABSO | Copper catalyst | One-pot procedure | Sulfonamide | thieme-connect.comnih.gov |

| Thiol, Ammonia | Hypervalent iodine reagent | Forms N-unsubstituted sulfonamides | N-unsubstituted sulfonamide | rsc.org |

Table summarizing different oxidative coupling reactions for sulfonamide formation.

Structure Activity Relationship Sar and Structural Biology of N Tert Butyl Pyridine 3 Sulfonamide Derivatives

Conformational Analysis and Molecular Geometry

The spatial arrangement of atoms and functional groups in N-(tert-Butyl)pyridine-3-sulfonamide derivatives dictates their interaction with biological targets. This section explores the conformational preferences, molecular structures, and crystallographic frameworks of these compounds.

Theoretical Calculations for Conformational Preferences

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the most stable conformations of molecules. For pyridine-3-sulfonamide (B1584339) derivatives, DFT calculations help in understanding the rotational barriers around the S-N bond and the orientation of the tert-butyl group relative to the pyridine (B92270) ring. These calculations can predict the relative Gibbs free energy barriers for different conformers, providing insight into which structures are most likely to exist at equilibrium. researchgate.net For instance, studies on related sulfonamides have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the conformational landscape. researchgate.net

Computational models are also employed to study the molecular electrostatic potential (MEP) surface, which identifies the electron-rich and electron-poor regions of the molecule. nih.gov This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in the binding of these molecules to their biological targets.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental in determining the molecular structure of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the connectivity of atoms. nih.gov In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyridine ring and the tert-butyl group provide detailed information about their chemical environment. chemicalbook.comyoutube.com For example, the protons on the pyridine ring typically appear in the aromatic region of the spectrum, and their splitting patterns can confirm their relative positions. youtube.com ¹³C NMR provides information on the carbon framework of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The characteristic stretching frequencies of the S=O bonds in the sulfonamide group are typically observed as strong bands in the IR spectrum. researchgate.net The N-H stretch of the sulfonamide and the various vibrations of the pyridine ring and the tert-butyl group also give rise to distinct peaks. youtube.comnih.gov

Table 1: Key Spectroscopic Data for Pyridine-3-Sulfonamide Derivatives

| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Frequency Range | Reference |

| ¹H NMR | Pyridine ring protons | δ 7.0-9.0 ppm | chemicalbook.comyoutube.com |

| ¹H NMR | tert-Butyl protons | δ 1.0-1.5 ppm | uni.lu |

| ¹³C NMR | Pyridine ring carbons | δ 120-150 ppm | nih.gov |

| IR Spectroscopy | S=O stretching | 1350-1300 cm⁻¹ (asymmetric), 1160-1120 cm⁻¹ (symmetric) | researchgate.net |

| IR Spectroscopy | N-H stretching | 3300-3200 cm⁻¹ | youtube.com |

This table provides generalized data ranges and may vary for specific derivatives.

X-ray Crystallographic Studies of Pyridine-3-sulfonamide Frameworks

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. purechemistry.org For pyridine-3-sulfonamide derivatives, single-crystal X-ray analysis can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. researchgate.net These studies have been crucial in confirming the absolute configuration of chiral derivatives and in understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing. researchgate.netacs.org The insights gained from crystallographic data are invaluable for validating theoretical calculations and for understanding the structural basis of biological activity. researchgate.netpurechemistry.org

Stereochemical Considerations and Enantiomeric Studies

The introduction of a chiral center into this compound derivatives can lead to enantiomers with potentially different biological activities. americanlaboratory.com The study of these stereoisomers is a critical aspect of medicinal chemistry.

Synthesis and Characterization of Chiral Enantiomers

The synthesis of single enantiomers of pyridine-3-sulfonamide derivatives can be achieved through various asymmetric synthesis strategies. acs.orgchemscene.com One common approach involves the use of chiral auxiliaries, such as enantiopure N-tert-butanesulfinamide, which can direct the stereochemical outcome of a reaction. rsc.orgresearchgate.net Another strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation or reductive amination. acs.orgnih.gov

Once synthesized, the chiral enantiomers are characterized using a variety of techniques. Chiral High-Performance Liquid Chromatography (HPLC) is often used to determine the enantiomeric excess (ee) of the product, which is a measure of its optical purity. acs.org Spectroscopic methods like NMR and IR, along with mass spectrometry, are used to confirm the chemical structure of the synthesized enantiomers. nih.gov

Determination of Absolute Configurations via Spectroscopic and Computational Methods

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms, is crucial for understanding its interaction with other chiral molecules, such as biological receptors. purechemistry.org

X-ray Crystallography: As mentioned previously, X-ray crystallography is the gold standard for determining absolute configuration, provided that suitable single crystals can be obtained. purechemistry.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light. nih.gov The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer, typically obtained using DFT calculations. americanlaboratory.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. americanlaboratory.comschrodinger.com This method is particularly useful when crystallization for X-ray analysis is difficult. nih.gov

Computational Methods: In conjunction with spectroscopic techniques, computational methods play a vital role. purechemistry.org By calculating the theoretical VCD or Electronic Circular Dichroism (ECD) spectra for each possible enantiomer, a direct comparison with the experimental data can be made to assign the correct absolute configuration. purechemistry.orgamericanlaboratory.com The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mdpi.com

Table 2: Methods for Determining Absolute Configuration

| Method | Principle | Advantages | Limitations | Reference |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides definitive 3D structure and absolute configuration | Requires high-quality single crystals | purechemistry.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Applicable to solutions and oils, does not require crystals | Requires computational calculations for interpretation | nih.govnih.gov |

| Computational Chemistry | Calculation of chiroptical properties (e.g., VCD, ECD) | Can predict spectra for comparison with experimental data | Accuracy is dependent on the computational method used | purechemistry.orgmdpi.com |

Molecular Interactions and Binding Mode Analysis

The binding of this compound derivatives to their biological targets is a complex interplay of various non-covalent interactions. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective compounds.

Role of Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the binding affinity and specificity of this compound derivatives. The sulfonamide group itself is a key player in forming these networks. The sulfonamide protons are capable of donating hydrogen bonds, while the oxygen atoms of the sulfonamide can act as hydrogen bond acceptors. nih.govnih.gov

In the context of enzyme inhibition, such as with carbonic anhydrases, the sulfonamide group is known to form crucial hydrogen bonds. For instance, it can interact with key residues like Thr199 in the active site of carbonic anhydrase II. nih.gov The pyridine nitrogen atom in the core structure also plays a significant role as a hydrogen bond acceptor. nih.govnih.gov Studies on related pyridine-containing sulfonamides have shown that the pyridine nitrogen can form hydrogen bonds with water molecules or with amino acid residues like Tyr82 in the binding pocket of proteins such as FKBP12. nih.govnih.govacs.orgresearchgate.net

Furthermore, in the solid state, N-substituted sulfonamides have been observed to form dimers through hydrogen bonds, often with the assistance of water molecules. The pyridine nitrogen atoms can accept hydrogen bonds from water, which in turn can interact with the sulfonamide protons. nih.gov This highlights the inherent capacity of the pyridine-3-sulfonamide scaffold to engage in extensive hydrogen-bonding networks. In some cases, intramolecular hydrogen bonds can also play a role in stabilizing the conformation of the molecule. nih.gov

Significance of Electrostatic Interactions (e.g., S-N interactions)

Electrostatic interactions are another critical component of the binding mode for this class of compounds. The sulfonamide group is highly polarized, with the sulfur atom carrying a partial positive charge and the oxygen atoms bearing partial negative charges. This dipole moment allows for significant electrostatic interactions with the protein environment.

The sulfonamide oxygens are particularly important as they can engage in CH···O=S interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. nih.govacs.orgresearchgate.net These interactions, while weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the binding affinity.

Impact of Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by making specific structural modifications to the parent scaffold. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how different parts of the molecule contribute to its function.

Systematic modifications at various positions of the pyridine ring and the sulfonamide moiety have been shown to have a profound effect on potency and selectivity. For instance, in a series of pyrazolopyridine sulfonamides targeting carbonic anhydrase, the nature of the linker between the sulfonamide and another part of the molecule was found to be critical for inhibitory activity against specific isoforms. nih.gov

The tert-butyl group on the sulfonamide nitrogen is a bulky, hydrophobic moiety. Modifications at this position can influence the compound's interaction with hydrophobic pockets in the target protein. For example, in a series of BACE-1 inhibitors, bulkier hydrophobic groups were found to enhance affinity but in some cases reduce selectivity. acs.org

The substitution pattern on the pyridine ring is also a key determinant of activity. In a study of diarylamide UT inhibitors, the position of the sulfonamide group on a benzene (B151609) ring (ortho, meta, or para) significantly impacted the inhibitory activity, with the meta position showing the highest activity. uni.lu While this is on a benzene ring, it illustrates the principle that the spatial arrangement of functional groups is crucial. For pyridine analogs, substitutions can affect the electronic properties of the ring and its ability to form hydrogen bonds, thereby influencing potency and selectivity. acs.org

The following table summarizes the impact of structural modifications on the activity of related sulfonamide-based inhibitors, providing a framework for understanding the potential effects of similar changes to this compound.

| Compound/Modification | Target | Observed Effect on Activity/Selectivity | Reference |

| Pyrazolopyridine Sulfonamides | Carbonic Anhydrase I (hCA I) | An N-methylpropionamide linker between the benzensulfonamide and the pyrazolopyridine moiety was favorable for hCA I inhibitory activity. A direct connection decreased activity. | nih.gov |

| Benzene Sulfonamide Derivatives | Ureotelic (UT) transporter | Substitution at the meta position of the benzene ring yielded the highest inhibitory activity compared to ortho and para positions. | uni.lu |

| Aminohydantoin-based BACE-1 Inhibitors | BACE-1/BACE-2 | Bulky hydrophobic groups enhanced BACE-1 affinity but reduced selectivity against BACE-2. Pyridine analogs were more potent than pyrimidines but showed lower selectivity. | acs.org |

| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrase (hCA) | Oxygen-containing tails on the 4-position of the pyridine ring that can act as hydrogen bond acceptors showed higher activity for certain hCA isoforms. | nih.gov |

These findings underscore the importance of a systematic approach to structural modification to optimize the biological profile of this compound derivatives for specific therapeutic applications.

Mechanistic Studies of Biological Activities Associated with N Tert Butyl Pyridine 3 Sulfonamide

Enzyme Inhibition Mechanisms

N-(tert-Butyl)pyridine-3-sulfonamide and related compounds have been investigated for their inhibitory effects on several key enzymes. The sulfonamide group is a critical pharmacophore that interacts with the active sites of various enzymes, leading to the modulation of their catalytic activity.

Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Inhibition Pathways

The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial in various cellular functions, including cell growth, proliferation, and survival. nih.gov Dual inhibition of PI3K and the mammalian target of rapamycin (mTOR) is a therapeutic strategy in cancer treatment. nih.gov While some sulfonamide-containing molecules have been developed as PI3K/mTOR dual inhibitors, there is currently a lack of specific research detailing the inhibitory mechanism of this compound on PI3K or Phosphatidylinositol 4-Kinase (PI4K) pathways. nih.govnih.gov

Docking studies of other pyridopyrimidinone derivatives have shown that the nitrogen atom of the pyridine (B92270) ring and the sulfonamide group can form crucial hydrogen bonds within the ATP-binding site of PI3Kα, specifically with residues such as Val850, Lys802, and Tyr836. nih.govmdpi.com However, specific mechanistic studies on this compound's interaction with PI3K or PI4K are not available in the current scientific literature.

Carbonic Anhydrase (CA) Inhibition: Isoform-Specific Interactions

The pyridine-3-sulfonamide (B1584339) scaffold is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. nih.gov

Studies on a series of 4-substituted pyridine-3-sulfonamides have demonstrated isoform-specific inhibition against various human carbonic anhydrases (hCAs). nih.govnih.gov For instance, certain derivatives show selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. nih.govnih.govmdpi.com The specificity of this interaction is influenced by the nature of the substituent at the 4-position of the pyridine ring. researchgate.net While this compound itself has not been the specific subject of these published studies, the data on its structural analogs provide a framework for its potential isoform-specific CA inhibition.

| Compound Type | Target Isoform(s) | Inhibition Constant (Kᵢ) | Selectivity |

| 4-substituted pyridine-3-sulfonamides | hCA II | Kᵢ values reaching 271 nM nih.govnih.gov | Varies based on substituent |

| 4-substituted pyridine-3-sulfonamides | hCA IX | Kᵢ values reaching 137 nM nih.govnih.gov | Up to 5.9-fold selectivity over hCA II nih.govnih.gov |

| 4-substituted pyridine-3-sulfonamides | hCA XII | Kᵢ values reaching 91 nM nih.govnih.gov | Up to 23.3-fold selectivity between hCA IX and hCA XII nih.govnih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Kᵢ values ranging from 58.8 to 8010 nM mdpi.com | Isoform-selective examples obtained mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | Kᵢ values ranging from 5.6 to 7329 nM mdpi.com | Isoform-selective examples obtained mdpi.com |

Dihydropteroate Synthetase (DHPS) Inhibition in Microorganisms

Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.govscispace.com They act as competitive inhibitors by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (pABA). nih.gov This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. scispace.com

While the general mechanism of DHPS inhibition by sulfonamides is well-understood, specific studies detailing the interaction of this compound with microbial DHPS are not extensively documented in the available literature. However, it is plausible that this compound would follow a similar mechanism of action, competing with pABA for the active site of DHPS. nih.govnih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestion of carbohydrates. nih.govmdpi.commdpi.com Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. nih.gov While various natural and synthetic compounds have been investigated as alpha-amylase inhibitors, there is a lack of specific research data on the alpha-amylase inhibitory activity of this compound. nih.govmdpi.comnih.govsemanticscholar.org

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound and its analogs can modulate cellular signaling pathways, particularly those involved in the inflammatory response.

Anti-inflammatory Response Modulation (e.g., nitric oxide and prostaglandin E2 production, cytokine inhibition)

Inflammation is a complex biological response involving the production of various mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comresearchgate.netnih.govnih.gov Excessive production of these mediators can contribute to inflammatory diseases. mdpi.comresearchgate.net

Studies on pyridine derivatives have shown that these compounds can inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com While direct studies on this compound are limited, research on related sulfonamide-containing compounds indicates a potential mechanism involving the suppression of the NLRP3 inflammasome, which leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov

| Compound Class | Biological Effect | Mechanism of Action |

| Sulfonamide derivatives | Inhibition of IL-1β production | Selective inhibition of the NLRP3 inflammasome nih.gov |

| Macrolide antibiotics | Reduction of iNOS expression and nitric oxide production | Immunomodulatory effects researchgate.net |

| Pheophytin-b | Suppression of NO, PGE2, and cytokine overexpression | Inhibition of STAT-1 and PI3K/Akt signaling pathways mdpi.com |

Cell Cycle Regulation and Antiproliferative Effects

There is a lack of specific research data detailing the effects of this compound on cell cycle progression and its antiproliferative mechanisms. While the broader class of sulfonamides has been shown to exhibit anticancer properties by interfering with the cell cycle, specific studies on the this compound compound are not available. Research on other sulfonamide-containing compounds has demonstrated mechanisms such as the disruption of microtubule polymerization and the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle transitions. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Elucidation of Structure-Mechanism Relationships

General principles of structure-activity relationships (SAR) for sulfonamides suggest that modifications to the substituents on the sulfonamide nitrogen and the aromatic ring can drastically alter biological activity. However, without specific studies on this compound and its analogs, any discussion on how its specific structural features contribute to a particular mechanism of action would be purely speculative. Further research is required to determine the specific biological targets of this compound and to understand how its chemical structure dictates its functional effects at the cellular and molecular levels.

Computational and Theoretical Chemistry in N Tert Butyl Pyridine 3 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(tert-Butyl)pyridine-3-sulfonamide, docking simulations are primarily employed to understand how it might interact with the active site of a biological target, typically a protein or enzyme. This method is crucial for hypothesis-driven drug design, allowing scientists to visualize and analyze potential binding modes.

Research on analogous pyridine-3-sulfonamide (B1584339) structures has frequently identified carbonic anhydrases (CAs) as a key class of target enzymes. mdpi.comnih.gov Molecular docking studies on these related compounds have revealed that the sulfonamide group is critical for binding, typically coordinating with the zinc ion (Zn²⁺) present in the enzyme's active site. mdpi.com The simulations show the formation of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and key amino acid residues, such as threonine and histidine. nih.gov

For this compound, it is hypothesized that the pyridine (B92270) ring and the tert-butyl group would engage in additional hydrophobic and van der Waals interactions within the lipophilic pockets of the active site, potentially influencing binding affinity and selectivity. nih.gov These simulations provide a structural basis for the compound's potential biological activity and guide the design of derivatives with improved potency and target specificity.

Table 1: Potential Protein Targets and Key Interactions for Pyridine-3-Sulfonamides Based on Docking Studies This table is based on data from analogous compounds and represents potential targets for this compound.

| Protein Target Class | Key Interacting Moiety | Predicted Interactions | Relevant Amino Acid Residues |

|---|---|---|---|

| Carbonic Anhydrases (e.g., hCA II, IX, XII) | Sulfonamide (-SO₂NH₂) | Coordination with Zn²⁺ ion, Hydrogen bonding | His94, His96, His119, Thr199, Thr200 |

| Cyclooxygenase (COX) Enzymes | Pyridine Ring | π-π stacking, Hydrophobic interactions | Tyr385, Trp387, Arg120 |

| Various Kinases | Pyridine Nitrogen | Hydrogen bonding in hinge region | Cys, Asp, Phe |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties of this compound. nih.gov These calculations provide insights that are not readily accessible through experimental means alone.

DFT methods, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to determine the optimized molecular geometry and electronic structure of sulfonamides. nih.govresearchgate.net Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For sulfonamides, the HOMO is typically localized on the electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, marking sites for nucleophilic attack. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. indexcopernicus.com The MEP surface visualizes the charge distribution across the molecule, with red regions (negative potential) indicating electron-rich areas (e.g., around the oxygen and nitrogen atoms of the sulfonamide group) that are prone to electrophilic interaction, and blue regions (positive potential) highlighting electron-poor areas susceptible to nucleophilic attack. indexcopernicus.com

Table 2: Key Quantum Chemical Descriptors and Their Significance for Sulfonamides

| Descriptor | Definition | Significance in Reactivity Prediction |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; site of oxidation. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. |

| Mulliken Atomic Charges | Calculated charge on each atom | Provides insight into the polarity of bonds and local reactivity. |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the associated activation energies.

For instance, theoretical studies on the pyrolysis of related pyridine sulfonates have been used to map out the gas-phase reaction pathways. acs.org Similarly, DFT calculations have been employed to understand the detailed mechanism of catalytic reactions involving pyridine derivatives, clarifying the role of the catalyst and the origins of selectivity. researchgate.net Such studies can be applied to optimize the synthesis of this compound by predicting the most favorable reaction conditions and identifying potential side products, thereby guiding process development and improving yields. acs.org

Predictive Modeling for Biological Activity and ADME/Tox Properties (Theoretical Frameworks)

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. These models are essential for screening virtual libraries of compounds and prioritizing candidates for synthesis.

In the context of sulfonamides, QSAR models have been developed to predict toxicity. researchgate.net These models often use quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, and atomic charges) as independent variables to build a multilinear regression equation that predicts a specific endpoint, like the median lethal dose (LD₅₀). researchgate.net The statistical validity of these models is confirmed through internal and external validation methods, ensuring their predictive power.

Similarly, models can be constructed to predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By correlating structural features of this compound and its virtual analogues with properties like aqueous solubility, membrane permeability, and metabolic stability, researchers can computationally assess the "drug-likeness" of a compound early in the discovery process.

Application of Machine Learning and Artificial Intelligence in Compound Design

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized computational drug design, moving beyond traditional QSAR models. nih.gov These advanced algorithms can learn from vast datasets of chemical information to identify complex, non-linear relationships between molecular structure and function.

Future Research Directions and Translational Perspectives for N Tert Butyl Pyridine 3 Sulfonamide

Design and Synthesis of Novel Pyridine-3-sulfonamide (B1584339) Derivatives with Enhanced Potency and Selectivity

A primary direction for future research lies in the rational design and synthesis of new analogues of N-(tert-Butyl)pyridine-3-sulfonamide to improve potency and selectivity for specific biological targets. Current synthetic strategies often involve multi-step reactions starting from precursors like 4-chloropyridine-3-sulfonamide (B47618). nih.gov A key approach is the modification of the pyridine (B92270) ring and the sulfonamide group to explore the structure-activity relationship (SAR).

For instance, research has shown that introducing heterocyclic moieties, such as 1,2,4-triazole, to the pyridine-3-sulfonamide core can yield compounds with significant antifungal activity. nih.govnih.gov In one study, a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized. Many of these derivatives exhibited greater efficacy against Candida albicans than the standard antifungal drug fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as ≤ 25 µg/mL. nih.gov Docking studies suggested that these compounds could effectively bind to Candida albicans lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis. nih.gov

Another strategy involves the introduction of various substituents at the 4-position of the pyridine ring to target enzymes like carbonic anhydrases (CAs), which are implicated in several diseases, including cancer. mdpi.comcancer.gov Derivatives bearing pyrazole and piperazine moieties have demonstrated potent inhibition of tumor-associated CA isoforms IX and XII. cancer.gov Future work will likely focus on creating extensive libraries of such derivatives and employing high-throughput screening to identify lead compounds with optimal target engagement and minimal off-target effects.

Table 1: Examples of Synthesized Pyridine-3-sulfonamide Derivatives and Their Biological Activity

| Compound Class | Target/Activity | Key Findings |

|---|---|---|

| 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Antifungal (Candida albicans) | Showed greater efficacy than fluconazole, with MIC values ≤ 25 µg/mL. nih.gov |

| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide Derivatives | Carbonic Anhydrase IX Inhibition | Demonstrated potent inhibition with KI values in the range of 19.5-48.6 nM. cancer.gov |

| 4-(3,4-Dichlorophenyl)piperazine-bearing Pyridine-3-sulfonamide | Anticancer | Exhibited a broad spectrum of growth inhibition (25-89%) against various human tumor cell lines. cancer.gov |

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is an increasingly important strategy for treating complex multifactorial diseases like cancer. griffith.edu.autargetedonc.com The pyridine-3-sulfonamide scaffold is an excellent candidate for the development of multi-target agents due to its demonstrated activity against various enzymes and receptors. griffith.edu.aubohrium.com

A significant body of research has established pyridine-3-sulfonamides as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.comcancer.gov Specifically, they show promising selectivity for tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. cancer.gov This selective inhibition is a key strategy in anticancer drug design. mdpi.com

Future research will focus on designing hybrid molecules that combine the CA-inhibitory function of the pyridine-3-sulfonamide scaffold with other pharmacophores to hit multiple cancer-related pathways simultaneously. For example, derivatives have been designed to act as dual inhibitors of both carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR-2), another crucial target in cancer therapy due to its role in angiogenesis. mdpi.commdpi.com Similarly, pyridylsulfonamides have been explored as multi-target inhibitors of CAs and agonists of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a potential target for analgesics. nih.gov This multi-targeting approach could lead to synergistic therapeutic effects and potentially circumvent drug resistance mechanisms. griffith.edu.au

Table 2: Multi-Targeting Potential of Pyridine-3-Sulfonamide Derivatives

| Derivative Type | Target 1 | Target 2 | Therapeutic Area |

|---|---|---|---|

| Pyridine-sulfonamide Hybrids | Carbonic Anhydrase (CA) IX/XII | VEGFR-2 | Cancer mdpi.commdpi.com |

| Pyridylsulfonamides | Carbonic Anhydrases (multiple isoforms) | TRPV1 Receptor (Agonist) | Pain/Analgesia nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

Advancing the clinical potential of this compound and its analogues requires the development of more efficient, scalable, and environmentally friendly synthetic methods. Traditional sulfonamide synthesis often involves harsh reagents and generates significant waste. researchgate.netnih.gov Modern synthetic chemistry offers several promising alternatives.

Green Chemistry Approaches: Future syntheses will increasingly adopt green chemistry principles. This includes using water as a solvent, which is a facile and environmentally benign approach that can produce excellent yields and purity without the need for extensive purification. tandfonline.com Mechanosynthesis, a solvent-free method using ball milling, represents another sustainable route for the synthesis of sulfonyl chlorides and sulfonamides from cost-effective materials like sodium hypochlorite. mdpi.com Furthermore, the use of recyclable, magnetically separable nano-catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols offers a highly atom-efficient and environmentally friendly process. nih.gov

Continuous Flow Chemistry: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of pharmaceutical intermediates. tandfonline.com Flow reactors provide enhanced safety, better control over reaction parameters (temperature, pressure, time), and higher space-time yields. tandfonline.comacs.org Developing continuous flow protocols for the key steps in pyridine-3-sulfonamide synthesis, such as the formation of the sulfonyl chloride intermediate and the subsequent amination, could significantly improve manufacturing efficiency and safety, making the production process more scalable and cost-effective. tandfonline.com

Advanced Catalytic Methods: The development of novel catalytic systems for C-N bond formation is crucial. The N-alkylation of the sulfonamide nitrogen, for example, can be achieved using alcohols as "green" alkylating agents instead of traditional alkyl halides. This has been demonstrated using catalysts based on earth-abundant metals like manganese and copper, which proceed via a "borrowing hydrogen" methodology, producing only water as a byproduct. These advanced methods offer higher selectivity and functional group tolerance, which is essential for the synthesis of complex drug molecules.

Strategies for Overcoming Biological Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance. As pyridine-3-sulfonamide derivatives are developed as targeted therapies (e.g., against CA IX or various kinases), anticipating and overcoming resistance will be critical for their long-term clinical success.

Combination Therapies: A primary strategy to combat resistance is the use of combination therapies. Since pyridine-3-sulfonamides can inhibit carbonic anhydrases, which are involved in regulating the tumor microenvironment, they are excellent candidates for combination with conventional chemotherapies. For example, the CA IX inhibitor SLC-0111 has been shown to sensitize cancer cells to drugs like doxorubicin and 5-fluorouracil. Research has also revealed a link between CA XII and the drug efflux transporter P-glycoprotein (Pgp), a key mediator of multi-drug resistance. Inhibition of CA XII was found to impair Pgp activity, thereby restoring the efficacy of chemotherapeutic agents in resistant cancer cells. Future studies should explore synergistic combinations of this compound analogues with other targeted agents or chemotherapies.

Targeting Resistance Pathways: Resistance to targeted therapies often arises from genetic mutations in the drug target or the activation of alternative signaling pathways. For pyridine-based kinase inhibitors, resistance can emerge from mutations in the kinase domain. One strategy to overcome this is to design next-generation inhibitors that can effectively bind to and inhibit these mutated, resistant forms of the enzyme. Another approach is to co-target downstream effectors or parallel compensatory pathways that cancer cells use to evade the effects of the primary drug.

Development of Novel Hybrids and Prodrugs: Designing novel hybrid molecules that can simultaneously inhibit the primary target and a known resistance mechanism is a promising avenue. For example, a hybrid could be designed to inhibit CA IX while also blocking a key survival pathway that becomes activated in response to CA IX inhibition. Additionally, developing prodrugs that are selectively activated in the tumor microenvironment could enhance drug delivery to cancer cells and reduce systemic toxicity, potentially delaying the onset of resistance.

Q & A

Q. What synthetic routes are available for N-(tert-Butyl)pyridine-3-sulfonamide, and how can purity be optimized?

Methodological Answer:

- Synthesis : A common approach involves sulfonylation of pyridine derivatives. For example, coupling tert-butylamine with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Catalysts like DMAP may enhance reaction efficiency.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

Methodological Answer:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ~270 nm) .

- Stability : Incubate at 37°C in PBS and analyze degradation products over 24–72 hours using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for PI3K inhibition?

Methodological Answer:

- Derivatization : Introduce substituents at the pyridine ring (e.g., halogens, amino groups) to modulate binding affinity. For example, 5-amino-triazolo-pyridine derivatives showed enhanced PI3Kγ inhibition (IC < 50 nM) .

- Assays : Use kinase selectivity panels (e.g., PI3Kα/β/γ/δ isoforms) and cellular assays (e.g., Akt phosphorylation in THP-1 cells) .

Q. What computational strategies are effective for studying this compound-protein interactions?

Methodological Answer:

Q. How should contradictory data on biological activity across different assays be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.